Pyridoxal isonicotinoyl hydrazone
Overview
Description
Pyridoxal isonicotinoyl hydrazone is a compound derived from pyridoxine (vitamin B6) and isonicotinic acid hydrazide. It is known for its iron-chelating properties, which make it useful in various biomedical applications, particularly in the treatment of iron overload disorders. The compound is also being studied for its potential anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridoxal isonicotinoyl hydrazone is synthesized through the condensation reaction between pyridoxal and isonicotinic acid hydrazide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves large-scale condensation reactions followed by purification processes such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: Pyridoxal isonicotinoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other hydrazone derivatives.
Substitution: The hydrazone group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydrazone derivatives, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
Pyridoxal isonicotinoyl hydrazone has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its role in iron metabolism and its potential to treat iron overload disorders.
Medicine: It has shown promise as an anticancer agent and is being investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis
Mechanism of Action
Pyridoxal isonicotinoyl hydrazone exerts its effects primarily through iron chelation. It binds to iron ions, forming stable complexes that prevent iron from participating in harmful oxidative reactions. This mechanism is particularly useful in treating conditions like iron overload. The compound also affects various molecular targets and pathways, including those involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferiprone: An oral iron chelator with similar applications.
Isonicotinoyl hydrazones of pyridoxine derivatives: These compounds share structural similarities and have comparable biological activities
Uniqueness: Pyridoxal isonicotinoyl hydrazone is unique due to its dual role as an iron chelator and its potential antimicrobial and anticancer activities. Its ability to form stable complexes with iron and its relatively low toxicity compared to other chelators make it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYIXOPJPLGCRZ-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877506 | |
Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737-86-0, 83706-03-0 | |
Record name | Pyridoxal isonicotinoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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